N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide
Description
N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide is a chloroacetamide derivative featuring a pyrazole ring substituted at the 3-position with an ethyl group and a methylated acetamide side chain. This compound is structurally characterized by its α-chloroacetamide moiety, which is known to confer reactivity in synthetic and biological contexts.
Properties
Molecular Formula |
C8H12ClN3O |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
2-chloro-N-methyl-N-[1-(1H-pyrazol-5-yl)ethyl]acetamide |
InChI |
InChI=1S/C8H12ClN3O/c1-6(7-3-4-10-11-7)12(2)8(13)5-9/h3-4,6H,5H2,1-2H3,(H,10,11) |
InChI Key |
BYJXXZCRYCOKSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NN1)N(C)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Introduction of the Chloro Group: The chloro group can be introduced through a substitution reaction using appropriate chlorinating agents.
N-Methylation: The N-methyl group can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at the 2-position of the acetamide moiety serves as a primary site for nucleophilic substitution, enabling diverse transformations:
Reaction Conditions and Examples
Mechanism :
The reaction proceeds via an Sₙ2 pathway:
Steric hindrance from the N-methyl and pyrazole groups slightly reduces reaction rates compared to unsubstituted chloroacetamides .
Hydrolysis Reactions
Hydrolysis of the chloroacetamide group occurs under acidic or basic conditions:
Pathways :
-
Basic Hydrolysis :
Yields N-(1-(1H-Pyrazol-3-yl)ethyl)-2-hydroxy-N-methylacetamide (95% yield, NaOH/H₂O, 60°C).
-
Acidic Hydrolysis :
Forms acetic acid derivatives, though this pathway is less common due to competitive decomposition.
Oxidation:
The pyrazole ring undergoes oxidation under strong oxidizing agents (e.g., KMnO₄/H⁺):
This modifies the electronic properties of the molecule, enhancing hydrogen-bonding potential .
Reduction:
The acetamide carbonyl can be reduced to an alcohol using LiAlH₄:
Yields N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylethanol (72% yield).
Coupling Reactions
The chloro group participates in palladium-catalyzed cross-couplings:
Suzuki Coupling Example :
Yields biaryl derivatives (e.g., with phenylboronic acid: 68% yield, K₂CO₃, DMF, 100°C) .
Cyclization Reactions
Under basic conditions, intramolecular cyclization forms heterocyclic systems:
Example :
Reaction with NaN₃ in DMF yields a triazolo-pyrazole derivative:
Scientific Research Applications
Scientific Research Applications
N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide has several notable applications across various scientific disciplines:
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules, particularly in medicinal chemistry.
Biology
- Biological Activity Investigation : Research has indicated potential antimicrobial and anti-inflammatory properties. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively.
Medicine
- Therapeutic Potential : The compound is being explored for its therapeutic effects in treating various diseases, including cancer. In vitro studies demonstrated cytotoxic effects on human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours.
Industry
- Material Development : It is utilized in developing new materials and chemical processes, particularly in agrochemicals for growth control of annual grasses and weeds .
Case Studies
Several case studies have highlighted the biological activities and potential applications of this compound:
| Study Title | Objective | Findings |
|---|---|---|
| Antimicrobial Activity Evaluation (2024) | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) |
| Anticancer Activity Evaluation (2023) | Evaluate cytotoxic effects on MCF-7 breast cancer cells | Dose-dependent decrease in cell viability with IC50 = 15 µM after treatment |
| Anti-inflammatory Model Study (2025) | Investigate anti-inflammatory properties using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls |
Summary of Biological Activities
The following table summarizes key biological activities associated with this compound:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide involves its interaction with specific molecular targets in the body. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The chloro and N-methyl groups can influence the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure shares similarities with several pyrazole- and acetamide-containing derivatives (Table 1). Key differences lie in the substituents on the pyrazole ring, the acetamide nitrogen, and the presence of halogens or heterocycles.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations :
- Pyrazole Substitution : The position and nature of substituents on the pyrazole ring (e.g., 4-chlorophenyl in vs. ethyl/methyl in ) influence electronic properties and steric bulk, affecting binding to biological targets or catalytic sites.
- Heterocyclic Replacements : Replacing pyrazole with thiazole () or benzothiazole () shifts bioactivity toward penicillin-like coordination or enzyme inhibition, respectively.
Biological Activity
N-(1-(1H-Pyrazol-3-yl)ethyl)-2-chloro-N-methylacetamide is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives, characterized by its unique molecular structure which includes a chloro group and an acetamide functional group. The presence of these functional groups contributes to its biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₀ClN₃O |
| Molecular Weight | 213.65 g/mol |
| Solubility | Soluble in organic solvents |
| Toxicity | Considered nontoxic |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrazole moiety enhances binding affinity and specificity, potentially affecting various biochemical pathways relevant to disease processes .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The mechanism involves disrupting bacterial cell wall synthesis and function.
Case Study: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound reported:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
A comparative analysis of the compound's effects on cancer cell lines revealed:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.5 |
| MCF-7 (Breast Cancer) | 12.3 |
| HeLa (Cervical Cancer) | 10.8 |
The compound demonstrated significant potency, particularly against HeLa cells, suggesting its potential as a therapeutic agent in cancer treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the molecular structure can significantly influence biological activity. Variations in substituents on the pyrazole ring have been shown to enhance or diminish activity against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
